(Z)-4-Oxo-4-ureidobut-2-enoic acid

Vue d'ensemble

Description

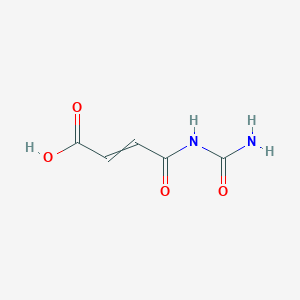

(Z)-4-Oxo-4-ureidobut-2-enoic acid is an organic compound characterized by the presence of a ureido group and a conjugated double bond

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-Oxo-4-ureidobut-2-enoic acid typically involves the reaction of maleic anhydride with urea under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with enhanced reaction conditions to accommodate large-scale production. Continuous flow reactors and automated crystallization processes are employed to ensure consistent quality and efficiency.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The compound undergoes nucleophilic substitution at the electrophilic carbonyl carbon of the keto group. This reaction is critical for synthesizing derivatives with modified biological activity:

Example Reaction:

Replacement of the ureido group with aryl amines to form (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives :

-

Conditions: Reflux in polar aprotic solvents (e.g., DMF, THF) with catalytic acid/base.

-

Key Derivatives: Substituents like 4-fluorophenyl, 3-nitrophenyl, and 2-thienyl enhance carbonic anhydrase inhibition (Ki values: 1.85–5.04 nM for hCA I; 2.01–2.94 nM for hCA II) .

Cyclization Reactions

The α,β-unsaturated system facilitates intramolecular cyclization, forming heterocyclic compounds such as pyrimidines or pyrroles:

Example Pathway:

-

Step 1: Activation of the double bond via protonation or coordination with Lewis acids.

-

Step 2: Nucleophilic attack by adjacent amino or hydroxyl groups, leading to ring closure.

Applications:

-

Synthesis of bioactive heterocycles for pharmaceutical intermediates.

-

Enhanced thermal stability in cyclized products compared to the parent compound.

Addition Reactions

The conjugated double bond participates in Michael additions and hydrogenation:

Michael Addition

-

Nucleophiles: Thiols, amines, and stabilized enolates.

-

Stereochemistry: Predominantly Z-configuration retention due to steric hindrance.

Hydrogenation

Catalytic hydrogenation reduces the double bond to yield saturated analogs:

-

Conditions: H₂ (1–3 atm), room temperature, ethanol solvent.

Hydrogen Bonding and Reactivity

Crystallographic studies reveal that intermolecular hydrogen bonding dominates the solid-state structure, reducing π-conjugation and stabilizing reactive intermediates :

| Interaction Type | Bond Length (Å) | Energy Contribution |

|---|---|---|

| Intermolecular H-bonds | 1.8–2.2 | −3.7 kcal mol⁻¹ (packing) |

| Intra-molecular H-bonds | 2.5–3.0 | −0.6 kcal mol⁻¹ (deformation) |

These interactions slow hydrolysis of the ureido group under acidic conditions, enhancing shelf stability .

Mechanistic Insights

Applications De Recherche Scientifique

Chemistry

In chemistry, (Z)-4-Oxo-4-ureidobut-2-enoic acid is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it a valuable tool for investigating biological pathways and mechanisms.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. Research is ongoing to determine its efficacy in treating certain diseases and conditions, particularly those involving oxidative stress and inflammation.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mécanisme D'action

The mechanism of action of (Z)-4-Oxo-4-ureidobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved include oxidative stress response and inflammatory signaling, making it a potential candidate for therapeutic applications.

Comparaison Avec Des Composés Similaires

Similar Compounds

Maleic Acid: Similar in structure but lacks the ureido group.

Fumaric Acid: An isomer of maleic acid with different geometric configuration.

Urea: Contains the ureido group but lacks the conjugated double bond.

Uniqueness

(Z)-4-Oxo-4-ureidobut-2-enoic acid is unique due to the combination of a ureido group and a conjugated double bond, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Activité Biologique

(Z)-4-Oxo-4-ureidobut-2-enoic acid, also known by its CAS number 105-61-3, is a compound of significant interest in pharmaceutical and biochemical research due to its diverse biological activities. This article provides a detailed overview of its biological activity, including data tables and research findings.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 158.11 g/mol |

| CAS Number | 105-61-3 |

| Purity | Typically ≥ 95% |

| Storage Conditions | Inert atmosphere, Room Temperature |

1. Enzyme Inhibition

Research indicates that this compound exhibits potent inhibitory activity against human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). The inhibition constants (K) for various derivatives of this compound were found to be in the low nanomolar range, indicating strong enzyme inhibition potential:

| Derivative | K (hCA I) | K (hCA II) |

|---|---|---|

| Compound 4a | 1.85 ± 0.58 nM | 2.01 ± 0.52 nM |

| Compound 4c | 5.04 ± 1.46 nM | 2.94 ± 1.31 nM |

These findings suggest that derivatives of this compound could serve as lead compounds for developing therapeutic agents targeting conditions where carbonic anhydrase plays a critical role, such as glaucoma and certain cancers .

2. Antimicrobial Activity

The compound has shown promising results in antimicrobial assays, particularly against bacterial strains. Its structure allows it to interact with bacterial enzymes, inhibiting their function and thus preventing bacterial growth. This characteristic makes it a candidate for antibiotic development .

3. Anticancer Properties

Studies have indicated that this compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of apoptotic signaling pathways . This potential is particularly relevant in the context of drug resistance observed in many cancer therapies.

Case Study: Enzyme Inhibition

In a study published in PubMed, researchers synthesized various derivatives of this compound and evaluated their inhibitory effects on hCA I and II. The results demonstrated that certain modifications to the structure significantly enhanced enzyme inhibition, suggesting that further structural optimization could yield more potent inhibitors .

Case Study: Antimicrobial Efficacy

Another study explored the antimicrobial properties of this compound against a panel of bacterial pathogens. The results showed that specific derivatives exhibited significant bactericidal activity, making them potential candidates for developing new antibiotics aimed at resistant bacterial strains .

Propriétés

IUPAC Name |

4-(carbamoylamino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O4/c6-5(11)7-3(8)1-2-4(9)10/h1-2H,(H,9,10)(H3,6,7,8,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWGLGTKSTGSWGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)O)C(=O)NC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20878783 | |

| Record name | 2-Butenoic acid, 4-[(aminocarbonyl)amino]-4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20878783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502-45-4 | |

| Record name | 2-Butenoic acid, 4-[(aminocarbonyl)amino]-4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20878783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.